molecular formula C26H28N2O6S B538364 (3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester

(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester

Cat. No. B538364
M. Wt: 496.6 g/mol
InChI Key: KKKPXGBKMQTDTR-KHOMTPLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OXAZ-1 is a novel dual inhibitor of the p53 interaction with MDM2 and MDMX.

Scientific Research Applications

Oxazolo[3,2-a]indoles and Related Compounds

  • Applications in Heterocyclic Synthesis : The compound is closely related to oxazolo[3,2-a]indoles and similar heterocyclic systems. For instance, Letcher et al. (1993) discussed the synthesis of oxazolo[3,2-a]indoles through skeletal rearrangements of 3H-indole N-oxides. These compounds have diverse applications in the synthesis of novel heterocyclic structures (Letcher, Sin, & Cheung, 1993).

Related Pyridine Derivatives

  • Synthesis and Characterization : Feliciano et al. (1991) explored the synthesis of compounds with 2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine skeletons, indicating the structural and synthetic versatility of these related compounds. This can provide insights into the synthesis pathways and potential applications of similar compounds (Feliciano, Caballero, Pereira, & Puebla, 1991).

Heterocyclic Ketene N,O‐Acetals

  • Reactions with α,β‐Unsaturated Esters : Huang and Zhang (1989) studied the synthesis of heterocyclic ketene N,O‐acetals and their reactions with α,β‐unsaturated esters. This research is relevant to understanding the chemical behavior of compounds like the one , especially in terms of their reactivity and potential applications in organic synthesis (Huang & Zhang, 1989).

Palladium-Phosphine Complexes in Arylation

  • Regioselective Arylation : Choy et al. (2015) demonstrated the use of palladium-phosphine complexes in the regioselective C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates. Such methodologies could be applicable to the functionalization of compounds similar to the target compound, providing avenues for chemical modifications and potential applications in material science or pharmaceuticals (Choy, Luk, Wu, So, Wang, & Kwong, 2015).

properties

Product Name

(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

methyl 2-[(3S,7R,8aS)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methyl]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]oxazolo[3,2-a]pyridin-7-yl]acetate

InChI

InChI=1S/C26H28N2O6S/c1-17-7-9-21(10-8-17)35(31,32)27-15-19(22-5-3-4-6-23(22)27)14-20-16-34-25-12-18(13-26(30)33-2)11-24(29)28(20)25/h3-10,15,18,20,25H,11-14,16H2,1-2H3/t18-,20-,25-/m0/s1

InChI Key

KKKPXGBKMQTDTR-KHOMTPLRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@H]4CO[C@@H]5N4C(=O)C[C@@H](C5)CC(=O)OC

SMILES

O=C(OC)C[C@@H](C1)C[C@@](OC[C@@H]2CC3=CN(S(=O)(C4=CC=C(C)C=C4)=O)C5=C3C=CC=C5)([H])N2C1=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC4COC5N4C(=O)CC(C5)CC(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OXAZ-1;  OXAZ 1;  OXAZ1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester
Reactant of Route 2
(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester
Reactant of Route 6
(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester

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